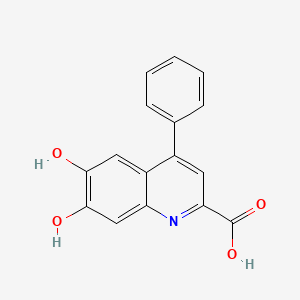

![molecular formula C18H15N3O4S B2932639 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide CAS No. 2034324-30-4](/img/structure/B2932639.png)

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

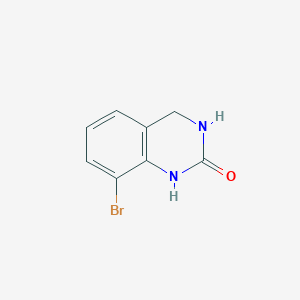

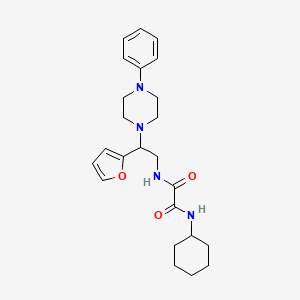

This compound is a complex organic molecule that contains several heterocyclic components, including a quinoline and a pyridine . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps and require a deep understanding of organic chemistry. For instance, the synthesis of quinoline derivatives often involves reactions such as the Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller and Conrad–Limpach .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline part of the molecule, for example, is a bicyclic compound consisting of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Quinoline, for example, can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinoline, for example, is a colorless hygroscopic liquid with a strong odor .科学的研究の応用

Antimalarial Activity

Quinoline derivatives have been historically significant in the treatment of malaria. The compound , due to its structural similarity to quinolines, may exhibit antimalarial properties. Quinoline-based drugs like Chloroquine and Mefloquine have been used to prevent and treat malaria by inhibiting the heme polymerase activity within the malaria parasite .

Antiarrhythmic Potential

Quinidine, a stereoisomer of quinine, is a quinoline derivative used as an antiarrhythmic agent to treat cardiac arrhythmias. Given the structural resemblance, the compound could be explored for its potential to modulate ion channels and stabilize cardiac electrical activity .

Anticancer Properties

Quinoline derivatives are known to possess anticancer activities. The compound’s interaction with cellular DNA and potential inhibition of topoisomerase enzymes could be investigated for therapeutic applications in oncology .

Antibacterial Applications

The structural complexity of quinoline derivatives allows them to interact with bacterial DNA and inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. This compound could be studied for its efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory and Analgesic Effects

Quinoline derivatives can also exhibit anti-inflammatory and analgesic effects. Research could focus on the compound’s ability to inhibit pro-inflammatory cytokines and its use in managing pain and inflammation .

Chiral Ligand in Asymmetric Synthesis

Quinoline derivatives can serve as chiral ligands in asymmetric synthesis, which is vital in producing enantiomerically pure substances. The compound’s potential as a chiral ligand in catalytic reactions could be explored to enhance reaction selectivity .

特性

IUPAC Name |

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c22-18-17-14(7-12-25-17)6-10-21(18)11-9-20-26(23,24)15-5-1-3-13-4-2-8-19-16(13)15/h1-8,10,12,20H,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRWWTUGPRJABJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NCCN3C=CC4=C(C3=O)OC=C4)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(3-Chlorophenyl)methyl]pyrazol-3-yl]prop-2-enamide](/img/structure/B2932557.png)

![2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2932558.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea](/img/structure/B2932571.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-2-phenylmethoxyacetamide](/img/structure/B2932574.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932577.png)